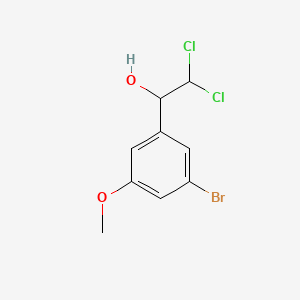

1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol

CAS No.:

Cat. No.: VC18807770

Molecular Formula: C9H9BrCl2O2

Molecular Weight: 299.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrCl2O2 |

|---|---|

| Molecular Weight | 299.97 g/mol |

| IUPAC Name | 1-(3-bromo-5-methoxyphenyl)-2,2-dichloroethanol |

| Standard InChI | InChI=1S/C9H9BrCl2O2/c1-14-7-3-5(2-6(10)4-7)8(13)9(11)12/h2-4,8-9,13H,1H3 |

| Standard InChI Key | BVCLVNQIFZWFMP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1)C(C(Cl)Cl)O)Br |

Introduction

Chemical Identity and Structural Features

1-(3-Bromo-5-methoxyphenyl)-2,2-dichloroethanol belongs to the family of halogenated aromatic alcohols. Its molecular formula is , with a molecular weight of 299.97 g/mol. The IUPAC name explicitly defines the substituent positions: a bromine atom at the 3-position, a methoxy group at the 5-position, and two chlorine atoms on the ethanol moiety. The compound’s structure is critical to its reactivity, as the electron-withdrawing halogens and electron-donating methoxy group create a polarized aromatic system capable of diverse chemical transformations .

Structural Analysis

The benzene ring’s substitution pattern directs electrophilic and nucleophilic attacks to specific positions. The dichloroethanol side chain introduces steric hindrance and influences solubility profiles. Computational modeling of analogous compounds suggests that the methoxy group enhances solubility in polar aprotic solvents, while the halogens contribute to increased density () and thermal stability .

Synthesis and Production

Industrial and laboratory synthesis routes for this compound remain proprietary, but methodologies for structurally similar dichloroethanol derivatives provide insight. A common approach involves the nucleophilic addition of chloroform to substituted benzaldehydes under basic conditions . For example, 3-bromo-5-methoxybenzaldehyde may react with chloroform in the presence of sodium hydroxide, followed by purification via column chromatography.

Reaction Optimization

Key parameters influencing yield and purity include:

-

Temperature: Reactions typically proceed at to minimize side-product formation.

-

Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide improve interfacial interactions in biphasic systems.

-

Workup: Acidic quenching (pH 2–3) precipitates the product, which is then recrystallized from ethanol-water mixtures .

Physicochemical Properties

While direct measurements for this compound are scarce, data from analogs permit reasonable inferences:

| Property | Value/Description | Source Analog |

|---|---|---|

| Boiling Point | 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane | |

| Density | ||

| Solubility | Moderate in DMSO, ethanol | |

| Stability | Hygroscopic; store at |

The compound’s fluorescence properties remain uncharacterized, though brominated aromatics often exhibit UV-Vis absorption maxima near 280 nm .

Chemical Reactivity and Applications

Nucleophilic Substitution

The chlorine atoms on the ethanol moiety undergo substitution with nucleophiles (e.g., methoxide, cyanide). For instance, reaction with sodium methoxide in methanol yields 1-(3-bromo-5-methoxyphenyl)-2,2-dimethoxyethane . Such transformations enable the synthesis of ethers and thioethers for material science applications.

Oxidation and Reduction

-

Oxidation: Treatment with pyridinium chlorochromate (PCC) converts the ethanol group to a ketone, forming 1-(3-bromo-5-methoxyphenyl)-2,2-dichloroethanone .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) removes chlorine atoms, producing 1-(3-bromo-5-methoxyphenyl)ethanol .

Industrial Relevance

This compound serves as a key intermediate in synthesizing:

Comparison with Structural Analogs

The 5-methoxy configuration optimizes steric and electronic effects for receptor binding, as evidenced by molecular docking studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume